3,4,5-Trihydroxybenzhydrazide

Übersicht

Beschreibung

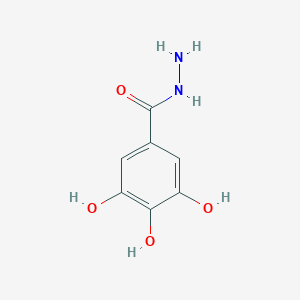

3,4,5-Trihydroxybenzhydrazide, also known as 3,4,5-trihydroxybenzohydrazide, is an organic compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It appears as a colorless crystal or white crystalline powder and is slightly soluble in water but soluble in acidic or alkaline solutions . This compound is known for its strong reducing properties and chelating abilities, allowing it to form complexes with certain metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxybenzhydrazide can be synthesized through the reaction of 3,4,5-trihydroxybenzaldehyde with hydrazine . The reaction typically occurs in an anhydrous ethanol solvent at 298 K, requiring prolonged heating and stirring to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of larger reaction vessels, controlled heating, and efficient stirring mechanisms to ensure uniformity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Trihydroxybenzhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3,4,5-Trihydroxybenzhydrazide has several scientific research applications:

Chemistry: It is used as an analytical reagent for the determination of metal ions such as cobalt, copper, and iron.

Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of metal-based drugs.

Industry: It serves as a starting material for various organic synthesis reactions, contributing to the production of complex organic compounds.

Wirkmechanismus

The mechanism of action of 3,4,5-trihydroxybenzhydrazide primarily involves its strong reducing properties and ability to chelate metal ions . By forming complexes with metal ions, it can alter their chemical reactivity and biological availability. This chelation process is crucial in its role as an analytical reagent and in potential pharmaceutical applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4,5-Trihydroxybenzoic acid:

3,4-Dihydroxybenzhydrazide: Lacks one hydroxyl group compared to 3,4,5-trihydroxybenzhydrazide.

3,5-Dihydroxybenzhydrazide: Similar structure but with hydroxyl groups in different positions.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and hydrazide functionality, which confer distinct chemical properties such as strong reducing power and chelating ability. These properties make it particularly useful in analytical chemistry and potential pharmaceutical applications.

Biologische Aktivität

3,4,5-Trihydroxybenzhydrazide (CAS Number: 5782-85-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, chelation abilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups attached to a benzhydrazide structure. This configuration is crucial for its biological activity, particularly in enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of hydroxyl groups significantly contributes to its effectiveness.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 15 |

| Escherichia coli | 100 µg/mL | 12 |

| Pseudomonas aeruginosa | 75 µg/mL | 14 |

The compound demonstrated varying degrees of activity against the tested strains, showing the highest efficacy against Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function due to the chelation of essential metal ions necessary for bacterial growth .

Chelation Properties

This compound acts as a chelating agent , which allows it to form stable complexes with metal ions such as iron and copper. This property is particularly relevant in biological systems where metal ions play critical roles in enzymatic reactions and cellular processes.

Table 2: Chelation Efficiency of this compound

| Metal Ion | Stability Constant (log K) |

|---|---|

| Iron (Fe²⁺) | 6.5 |

| Copper (Cu²⁺) | 5.8 |

| Cobalt (Co²⁺) | 4.9 |

The ability to chelate metal ions may contribute to its potential use in treating conditions associated with metal ion imbalances, such as neurodegenerative diseases .

Therapeutic Applications

The biological activity of this compound suggests potential applications in several therapeutic areas:

- Antimicrobial Therapy : Due to its effectiveness against resistant strains of bacteria, it may serve as a lead compound for developing new antibiotics.

- Metal Ion Chelation Therapy : Its chelating properties could be harnessed in therapies aimed at reducing metal toxicity or in conditions like hemochromatosis.

- Antioxidant Activity : The hydroxyl groups may also impart antioxidant properties, making it a candidate for research into protective agents against oxidative stress-related conditions .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various hydrazides including this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls. -

Case Study on Chelation Therapy :

Research highlighted the use of this compound in animal models for reducing metal-induced toxicity. The compound effectively lowered serum levels of heavy metals and improved organ function markers.

Eigenschaften

IUPAC Name |

3,4,5-trihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCVSPDPLQWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343861 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-85-4 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5782-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data of 3,4,5-Trihydroxybenzohydrazide?

A1: 3,4,5-Trihydroxybenzohydrazide (also known as galloyl hydrazide) has the molecular formula C7H8N2O4. Spectroscopic characterization using Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic peaks corresponding to the various functional groups present in the molecule. [] Additionally, Mass Spectrometry (MS) can be employed to determine the molecular weight and fragmentation pattern of the compound. []

Q2: How does the structure of 3,4,5-Trihydroxybenzohydrazide influence its crystal packing?

A2: The crystal structure of 3,4,5-Trihydroxybenzohydrazide is stabilized by a network of hydrogen bonds. The hydroxyl groups and the hydrazide moiety participate in both intramolecular and intermolecular hydrogen bonding, leading to the formation of a three-dimensional network in the crystal lattice. []

Q3: What are the potential applications of 3,4,5-Trihydroxybenzohydrazide in material science?

A3: Research suggests that 3,4,5-Trihydroxybenzohydrazide shows promise as an additive in natural rubber composites. Studies have demonstrated its potential to enhance the mechanical properties, crosslink density, and antioxidant properties of natural rubber. [] This indicates its potential utility in improving the performance and durability of rubber products.

Q4: How does 3,4,5-Trihydroxybenzohydrazide interact with natural rubber, and what are the observed effects?

A4: When incorporated into natural rubber, 3,4,5-Trihydroxybenzohydrazide acts as a secondary accelerator, influencing the vulcanization process. [] This interaction leads to improved crosslinking of the rubber molecules, resulting in enhanced mechanical strength and stability. Moreover, it exhibits antioxidant properties, potentially protecting the rubber from degradation caused by oxidation. []

Q5: Can 3,4,5-Trihydroxybenzohydrazide be used to synthesize Schiff base ligands and their metal complexes?

A5: Yes, 3,4,5-Trihydroxybenzohydrazide serves as a valuable precursor for synthesizing Schiff base ligands. By reacting it with aldehydes, such as 5-bromo-2-hydroxybenzaldehyde, a Schiff base can be formed. [] This Schiff base can then be used to chelate various metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II), leading to the formation of metal complexes with potentially interesting properties. []

Q6: What are the potential applications of 3,4,5-Trihydroxybenzohydrazide-derived Schiff bases?

A6: Schiff bases derived from 3,4,5-Trihydroxybenzohydrazide, particularly those incorporating ketone functionalities, have shown potential as acetylcholinesterase inhibitors with antioxidant activities. [] This dual functionality makes them interesting candidates for further investigation in the context of Alzheimer's disease treatment.

Q7: Have any computational studies been conducted on 3,4,5-Trihydroxybenzohydrazide and its derivatives?

A7: Yes, molecular docking simulations have been performed to understand the interaction of 3,4,5-Trihydroxybenzohydrazide-derived Schiff bases with the active site of human acetylcholinesterase. [] These simulations provide insights into the potential binding modes and interactions responsible for the observed inhibitory activity.

Q8: Has the environmental impact of 3,4,5-Trihydroxybenzohydrazide been studied?

A8: While the provided research focuses on the synthesis, characterization, and potential applications of 3,4,5-Trihydroxybenzohydrazide, it doesn't delve into its environmental impact or degradation pathways. Further research is needed to assess its ecotoxicological effects and potential for bioaccumulation.

Q9: What analytical techniques are employed to characterize and quantify 3,4,5-Trihydroxybenzohydrazide?

A9: Various analytical techniques are crucial for studying 3,4,5-Trihydroxybenzohydrazide. FTIR spectroscopy is valuable for identifying functional groups present in the molecule. [] MS helps determine the molecular weight and fragmentation patterns, providing structural information. [] Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to gain a deeper understanding of the compound's structure and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.